N'-Phenylbenzohydrazide

Description

The exact mass of the compound N'-Phenylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-Phenylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Phenylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPECFHCLIYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201262 | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-96-7 | |

| Record name | N′-Phenylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-2-phenylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-phenylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Phenylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K25CT2CYZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of N'-Phenylbenzohydrazide

This guide provides an in-depth exploration of N'-Phenylbenzohydrazide, a key organic compound that serves as a foundational scaffold in medicinal chemistry and materials science. We will delve into its core physicochemical properties, established synthesis and characterization protocols, fundamental reactivity, and its demonstrated biological potential, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

N'-Phenylbenzohydrazide (CAS No. 532-96-7) is an organic compound belonging to the hydrazide class, characterized by a benzoyl group attached to a phenyl-substituted hydrazine moiety.[1][2][3] This structure imparts a unique combination of rigidity from the aromatic rings and conformational flexibility around the hydrazide linker, making it a versatile building block for more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | [4][5] |

| Molecular Weight | 212.25 g/mol | [4][5] |

| CAS Number | 532-96-7 | [5][6] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | ~168 °C | [2] |

| logP (Octanol/Water) | 2.49 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Polar Surface Area | 37.26 Ų | [4] |

The molecule's structure is non-planar, a feature confirmed in derivatives by X-ray crystallography.[7][8] This non-planarity, combined with the presence of both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, governs its solid-state packing, solubility, and its ability to interact with biological targets through intermolecular hydrogen bonding.[7][8]

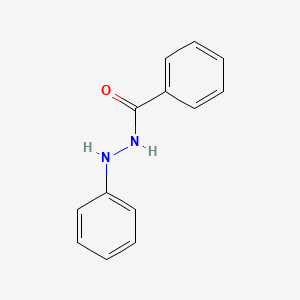

Figure 1: Chemical structure of N'-Phenylbenzohydrazide.

Synthesis and Spectroscopic Characterization

The synthesis of N'-Phenylbenzohydrazide and its derivatives is well-established, offering high yields and purity. The choice of synthetic route often depends on the availability of starting materials and the desired scale.

Experimental Protocol: Synthesis from Isatoic Anhydride

A robust and efficient method involves the reaction of isatoic anhydride with phenylhydrazine.[9][10] This approach is advantageous as it proceeds cleanly and often without the need for a catalyst.[11]

Methodology:

-

Reaction Setup: To a solution of isatoic anhydride (1.0 eq) in ethanol (approx. 10 mL per gram of anhydride), add phenylhydrazine (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing in ethanol provides the necessary thermal energy to drive the ring-opening of the anhydride by the nucleophilic phenylhydrazine, leading to the formation of the hydrazide and release of CO₂. Ethanol is an effective solvent for both reactants and is easily removed post-reaction.

-

-

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Final Product: Air-dry the solid to yield N'-(2-aminobenzoyl)phenylhydrazide. For the title compound without the 2-amino group, a more common route is the condensation of methyl benzoate and phenylhydrazine.[12] However, the isatoic anhydride route is well-documented for producing substituted phenylbenzohydrazides.[9][10]

Figure 2: Experimental workflow for phenylbenzohydrazide synthesis.

Spectroscopic Validation

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The data presented here are characteristic for this class of compounds.[11][13][14][15]

| Technique | Characteristic Signature | Interpretation |

| ¹H-NMR | δ 11.8-11.9 ppm (broad singlet, 1H)δ 8.3-8.7 ppm (singlet, 1H)δ 7.0-7.9 ppm (multiplet) | Amide N-H protonAzomethine H (in hydrazone derivatives)Aromatic C-H protons |

| IR (cm⁻¹) | 3220-3340 (broad)1660-1695 (strong)~1590, ~1490 | N-H stretching vibrationsAmide I band (C=O stretch)C=C aromatic ring stretches |

| Mass Spec | [M]+• at m/z = 212.25 | Molecular ion peak corresponding to C₁₃H₁₂N₂O |

Self-Validation: The presence of the exchangeable N-H proton in NMR, the strong carbonyl absorption in IR, and the correct molecular ion peak in mass spectrometry collectively provide unambiguous confirmation of the N'-Phenylbenzohydrazide structure.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of N'-Phenylbenzohydrazide is dictated by the interplay of its functional groups: the nucleophilic hydrazine nitrogens, the amide carbonyl, and the aromatic systems.

-

Nucleophilicity: The terminal nitrogen of the hydrazine moiety is a potent nucleophile. This allows it to readily react with electrophiles. A cornerstone reaction is its condensation with aldehydes and ketones to form stable N'-acylhydrazone derivatives.[15] This reaction is fundamental to the synthesis of a vast library of biologically active compounds.

-

Ligand Formation: The oxygen and nitrogen atoms act as electron-pair donors, enabling N'-Phenylbenzohydrazide to function as a bidentate or monodentate ligand, forming stable complexes with various transition metal ions.[7] This property is exploited in catalysis and the development of metal-based therapeutics.

-

Acylation/Alkylation: The N-H protons can be deprotonated under basic conditions, allowing for subsequent acylation or alkylation reactions to further functionalize the scaffold.

-

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds significantly influence reactivity. Studies have shown that hydrogen bonding can activate electrophilic sites and enhance the nucleophilicity of the reacting nitrogen, thereby modulating the kinetics of substitution reactions.[16]

Figure 3: Core reactivity pathways of N'-Phenylbenzohydrazide.

Biological Activity and Therapeutic Potential

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, and N'-Phenylbenzohydrazide derivatives have demonstrated a remarkable breadth of biological activities.[12] The ease with which substituents can be introduced onto the phenyl rings allows for systematic tuning of their pharmacological profiles.[17]

-

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potent activity of phenylhydrazides against pathogenic microbes. They have shown significant efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi like Candida albicans.[13][15][17][18] Some analogues exhibit inhibitory activity superior to standard-of-care drugs like fluconazole against resistant fungal strains.[18]

-

Anti-inflammatory Properties: Phenylbenzohydrazides synthesized from isatoic anhydride have demonstrated significant in vivo and in vitro anti-inflammatory effects.[9] Their mechanism involves the inhibition of key inflammatory mediators, including the reduction of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the suppression of nitric oxide (NO) production.[9]

-

Anticancer and Cytotoxic Effects: The hydrazide-hydrazone backbone is a common feature in novel anticancer agents. Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including promyelocytic leukemia (HL-60) and lung carcinoma (A-549).[7][12]

Figure 4: Inhibition of inflammatory pathways by phenylbenzohydrazides.

Conclusion

N'-Phenylbenzohydrazide is more than a simple organic molecule; it is a highly versatile and powerful scaffold with well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. Its proven potential across a spectrum of therapeutic areas—from infectious diseases to inflammation and oncology—cements its importance for drug discovery and development. This guide has outlined the fundamental principles that empower researchers to effectively utilize and innovate upon this remarkable chemical entity.

References

-

Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 892483. [Link]

-

Stenutz, R. (n.d.). N'-phenylbenzohydrazide. Retrieved from [Link]

-

PubChem. (n.d.). N'-benzoyl-N-phenylbenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. International Journal of Molecular Sciences, 24(19), 15120. [Link]

-

PubChem. (n.d.). N-(4-nitrobenzoyl)-N'-phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2658. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

-

Pires, J. P. B., et al. (2023). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 16(5), 754. [Link]

-

ResearchGate. (n.d.). Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of phenylbenzohydrazides. [Image]. Retrieved from [Link]

-

Venkataramana, H. S., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]

-

IOSR Journal of Applied Chemistry. (2015). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. Retrieved from [Link]

-

Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 485–488. [Link]

-

ResearchGate. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). ¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives. [Image]. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of N′-pivaloyl-N-phenylpivalohydrazide. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-phenylhydrazide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. N'-phenylbenzohydrazide [stenutz.eu]

- 2. 532-96-7 CAS MSDS (2'-phenylbenzohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N'-Phenylbenzohydrazide | 532-96-7 | TCI AMERICA [tcichemicals.com]

- 4. Compound N'-phenylbenzohydrazide - Chemdiv [chemdiv.com]

- 5. scbt.com [scbt.com]

- 6. synchem.de [synchem.de]

- 7. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. mdpi.com [mdpi.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

N'-Phenylbenzohydrazide chemical structure and IUPAC name.

An In-Depth Technical Guide to N'-Phenylbenzohydrazide: Structure, Synthesis, and Applications

Executive Summary

N'-Phenylbenzohydrazide is a significant organic compound featuring a core benzohydrazide scaffold. This guide provides a comprehensive technical overview intended for researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and structural characteristics. The narrative will then progress to detailed synthetic protocols, explaining the rationale behind methodological choices. Furthermore, this document explores the compound's spectroscopic profile, its applications as a versatile precursor in medicinal chemistry, and the critical safety protocols required for its handling. The inherent structural flexibility of N'-Phenylbenzohydrazide and its derivatives makes them promising candidates for developing novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.[1][2]

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the formal nomenclature and structural identifiers for N'-Phenylbenzohydrazide.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is N'-phenylbenzohydrazide .[3][4] Due to its history and use in various contexts, it is also known by several synonyms, including:

Molecular Formula and Key Identifiers

The core quantitative and registration data for N'-Phenylbenzohydrazide are summarized below. These identifiers are crucial for database searches, procurement, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Registry Number | 532-96-7 | [5][8][9] |

| Molecular Formula | C₁₃H₁₂N₂O | [6][8][10] |

| Molecular Weight | 212.25 g/mol | [3][8][10] |

| InChIKey | CKLPECFHCLIYKN-UHFFFAOYSA-N | [6][10] |

| SMILES Notation | O=C(NNC1=CC=CC=C1)c2ccccc2 | [6] |

Chemical Structure

The molecular structure of N'-Phenylbenzohydrazide consists of a benzoyl group attached to the nitrogen atom of a phenylhydrazine moiety.[3] This arrangement provides a rigid, planar structure stabilized by intramolecular hydrogen bonding.[3]

Caption: 2D Chemical Structure of N'-Phenylbenzohydrazide.

Physicochemical and Spectroscopic Properties

Physical Properties

N'-Phenylbenzohydrazide typically presents as a crystalline solid.[11] It demonstrates moderate solubility in common organic solvents such as ethanol and acetone, while being less soluble in water.[11] This solubility profile is critical for selecting appropriate solvent systems for reactions, purification, and formulation.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the molecular structure. Aromatic protons typically appear in the δ 6.86–7.72 ppm range, while the hydrazinic NH proton is often observed as a singlet at approximately δ 7.62 ppm.[3]

Synthesis of N'-Phenylbenzohydrazide

The synthesis of benzohydrazide derivatives is a well-established area of organic chemistry, offering several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Overview of Synthetic Strategies

N'-Phenylbenzohydrazide is most commonly synthesized through condensation reactions.[3] Key approaches include:

-

Coupling Agent-Mediated Condensation: Reacting phenylhydrazine hydrochloride with benzoic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method proceeds via nucleophilic acyl substitution and offers good yields.[3]

-

Reaction with Isatoic Anhydride: A straightforward and efficient method involves the reaction of isatoic anhydride with phenylhydrazine, typically under reflux in an alcoholic solvent.[1] This approach is advantageous as it uses readily available starting materials.

Detailed Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from established literature methods and provides a reliable pathway to N'-phenylbenzohydrazide and its derivatives.[1]

Objective: To synthesize N'-phenylbenzohydrazide via the condensation of isatoic anhydride and phenylhydrazine.

Materials:

-

Isatoic anhydride

-

Phenylhydrazine

-

Ethanol (reagent grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

-

Solvent Addition: Add ethanol as the reaction solvent (approximately 10 mL per gram of isatoic anhydride).

-

Reflux: Heat the mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the resulting solid using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Air-dry the purified solid. The final product can be further purified by recrystallization if necessary.

Causality and Validation: The use of reflux provides the necessary activation energy for the nucleophilic attack of phenylhydrazine on the carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent formation of the hydrazide. The precipitation of the product upon cooling serves as an effective, self-validating purification step, as the product is typically less soluble in cold ethanol than the reactants.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N'-Phenylbenzohydrazide.

Applications in Research and Drug Development

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The Benzohydrazide Scaffold in Medicinal Chemistry

Hydrazide and hydrazone derivatives are of significant interest in drug discovery due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antileishmanial properties.[1][12] The flexibility to introduce various substituents onto the phenyl rings of the N'-phenylbenzohydrazide core allows for the fine-tuning of its pharmacological properties, making it an excellent starting point for developing new pharmaceutical agents.[2]

Known Biological Activities of Derivatives

-

Anti-inflammatory Activity: Phenylbenzohydrazides synthesized from isatoic anhydride have demonstrated significant anti-inflammatory effects in preclinical models.[1] These compounds were shown to reduce cell migration, protein extravasation, and the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[1]

-

Antimicrobial Potential: The broader class of benzohydrazide derivatives has shown potent activity against various bacterial and fungal strains.[2][12] Their mechanism often involves the azomethine group (-C=N-), which is crucial for their biological function.[12]

Safety and Handling

Ensuring laboratory safety is paramount when working with any chemical, particularly with reactive intermediates and their precursors.

Hazard Profile

While specific toxicity data for N'-Phenylbenzohydrazide is limited, the primary concern lies with its precursor, phenylhydrazine . Phenylhydrazine and its salts are highly toxic and pose significant health risks.[13][14]

-

Toxicity: Fatal or toxic if swallowed, inhaled, or in contact with skin.[14][15]

-

Carcinogenicity: Considered a potential occupational carcinogen.[16]

-

Mutagenicity: Suspected of causing genetic defects.[16]

-

Other Hazards: Causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life.[14][15]

Recommended Handling Procedures

Given the hazards of the precursors, stringent safety measures must be employed.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Handling: Avoid all contact. Do not eat, drink, or smoke in the work area.[15] Wash hands thoroughly after handling.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[13][17]

-

Disposal: Dispose of waste in accordance with all local, regional, and national hazardous waste regulations.[17] Avoid release to the environment.[16]

Conclusion

N'-Phenylbenzohydrazide is a foundational molecule with a rich chemical profile and significant potential for future applications. Its straightforward synthesis and the proven biological activity of its derivatives make it a highly valuable scaffold for researchers in medicinal chemistry and drug development. A thorough understanding of its structure, properties, and the critical safety precautions associated with its synthesis is essential for leveraging its full potential in the pursuit of novel therapeutic agents.

References

- Vulcanchem. N-phenylbenzohydrazide - 579-45-3.

- Chemdiv. Compound N'-phenylbenzohydrazide.

- Stenutz. N'-phenylbenzohydrazide.

- PubChem. N'-benzoyl-N-phenylbenzohydrazide | C20H16N2O2 | CID 229521.

- PubChem. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606.

- Santa Cruz Biotechnology. N′-Phenylbenzohydrazide, CAS 532-96-7.

- CymitQuimica. CAS 579-45-3: N-phenylbenzohydrazide.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- TCI AMERICA. N'-Phenylbenzohydrazide 532-96-7.

- ResearchG

- PubMed Central.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Fisher Scientific.

- Ricca Chemical Company.

- Gsrs. 4-NITRO-N'-PHENYLBENZOHYDRAZIDE.

- ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.

- TCI Chemicals.

- Synchem. N'-Phenylbenzohydrazide.

- Benchchem. Synthesis routes of Benzohydrazide.

- Der Pharma Chemica.

- MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.

- NIST WebBook. Benzoic acid, 2-phenylhydrazide.

Sources

- 1. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-phenylbenzohydrazide (579-45-3) for sale [vulcanchem.com]

- 4. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-phenylhydrazide [webbook.nist.gov]

- 6. N'-phenylbenzohydrazide [stenutz.eu]

- 7. N'-Phenylbenzohydrazide | 532-96-7 | TCI AMERICA [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. synchem.de [synchem.de]

- 10. Compound N'-phenylbenzohydrazide - Chemdiv [chemdiv.com]

- 11. CAS 579-45-3: N-phenylbenzohydrazide | CymitQuimica [cymitquimica.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. riccachemical.com [riccachemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Solubility of N'-Phenylbenzohydrazide in common organic solvents.

An In-depth Technical Guide to the Solubility of N'-Phenylbenzohydrazide in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical characterization. This technical guide provides a comprehensive examination of the solubility characteristics of N'-Phenylbenzohydrazide (C₁₃H₁₂N₂O), a vital scaffold in medicinal chemistry and organic synthesis.[1][2][3] We will explore the theoretical underpinnings of its solubility based on molecular structure, present a representative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its empirical determination using the equilibrium shake-flask method. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

N'-Phenylbenzohydrazide is a hydrazide derivative featuring a benzoyl group and a phenyl group attached to the hydrazine moiety.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4] The successful execution of any process involving this compound—be it a reaction, purification, or formulation—is fundamentally dependent on its solubility.

Understanding solubility allows scientists to:

-

Select appropriate reaction solvents: Ensuring reactants are in the same phase is crucial for reaction kinetics and yield.

-

Develop purification strategies: Techniques like recrystallization are entirely dependent on differential solubility in hot and cold solvents.

-

Design effective analytical methods: High-Performance Liquid Chromatography (HPLC) and other techniques require the analyte to be fully dissolved in the mobile phase.

-

Create stable formulations: For drug development, solubility in various excipients and biological media dictates bioavailability and delivery mechanisms.

This guide provides the foundational knowledge and practical methodologies to confidently address these challenges.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For a substance to dissolve, the energy required to break the interactions within the solute's crystal lattice and the solvent's bulk must be compensated by the energy released from forming new solute-solvent interactions.[7]

The structure of N'-Phenylbenzohydrazide presents a duality of characteristics:

-

Polar Moieties: The hydrazide functional group (-C(=O)NHNH-) is polar and capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen and nitrogen atoms).[6] These features promote interaction with polar solvents.

-

Non-Polar Moieties: The two phenyl rings are large, non-polar, hydrophobic regions. These parts of the molecule interact favorably with non-polar solvents through van der Waals forces.

Therefore, the overall solubility in a given solvent is a balance between these competing characteristics. We can predict that N'-Phenylbenzohydrazide will exhibit moderate solubility in polar organic solvents and limited solubility in highly non-polar or highly polar (aqueous) solvents.

Representative Solubility Profile of N'-Phenylbenzohydrazide

While extensive quantitative data for N'-Phenylbenzohydrazide is not widely published, a qualitative understanding suggests moderate solubility in solvents like ethanol and acetone.[1] The following table presents a representative, illustrative solubility profile determined at ambient temperature (25 °C) to guide solvent selection.

Table 1: Representative Solubility of N'-Phenylbenzohydrazide in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Rationale & Expected Interactions |

| Methanol | Polar Protic | ~ 4.5 | Hydrogen bonding with the hydrazide group. |

| Ethanol | Polar Protic | ~ 3.8 | Good balance of polarity and hydrocarbon character.[1] |

| Acetone | Polar Aprotic | ~ 5.1 | Strong dipole-dipole interactions with the carbonyl group.[1] |

| Acetonitrile | Polar Aprotic | ~ 2.5 | Dipole-dipole interactions are favorable. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10.0 | Highly effective at solvating polar functional groups.[8] |

| Dichloromethane (DCM) | Moderately Polar | ~ 1.2 | Can interact with the phenyl rings and moderately with the polar group. |

| Ethyl Acetate | Moderately Polar | ~ 2.0 | Ester functionality provides a balance of polar and non-polar character. |

| Toluene | Non-Polar | ~ 0.3 | Favorable interactions with phenyl rings, but poor solvation of the hydrazide group. |

| Hexane | Non-Polar | < 0.1 | Dominated by unfavorable energetics; cannot overcome crystal lattice energy. |

| Water | Polar Protic | < 0.1 | The large hydrophobic phenyl groups limit aqueous solubility.[4] |

Note: This data is illustrative and serves as a practical guideline. For precise applications, empirical determination is required as described in the following section.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Causality and Self-Validation

This protocol is designed to be a self-validating system. Equilibrium is confirmed by analyzing samples at successive time points (e.g., 24, 48, and 72 hours). The solubility value is considered valid only when it remains constant over at least two consecutive time points, ensuring the system is no longer changing. Temperature control is critical as solubility is temperature-dependent.[10]

Safety Precautions

-

Handle N'-Phenylbenzohydrazide and all organic solvents in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves (e.g., nitrile).[11]

-

Consult the Safety Data Sheet (SDS) for N'-Phenylbenzohydrazide and each solvent before beginning work. Although a specific SDS for N'-Phenylbenzohydrazide is not provided, related compounds like phenylhydrazine are toxic and may cause skin sensitization.[12][13][14] Assume the compound is hazardous.

-

Avoid creating dust when handling the solid material.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of N'-Phenylbenzohydrazide.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add an excess amount of solid N'-Phenylbenzohydrazide (e.g., 100 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed.

-

Sampling:

-

After 24 hours, stop the agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

-

Continue Equilibration: Return the sealed vials to the shaker and continue agitation.

-

Repeat Sampling: Repeat the sampling procedure at the 48-hour and 72-hour time points.

-

Quantitative Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered aliquot.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solid residue is achieved.

-

Calculate the mass of the dissolved solid. The solubility is then expressed in g/100 mL or other appropriate units.

-

-

Data Verification: Compare the calculated solubility values from the 24, 48, and 72-hour samples. If the 48-hour and 72-hour values are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached.

Conclusion

The solubility of N'-Phenylbenzohydrazide is a nuanced characteristic dictated by the interplay of its polar hydrazide functional group and its non-polar phenyl rings. This guide provides the theoretical framework to predict its behavior and a robust, reliable experimental protocol for its precise measurement. By applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation design, thereby accelerating research and development timelines.

References

- CAS 579-45-3: N-phenylbenzohydrazide | CymitQuimica. (n.d.). CymitQuimica.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 2'-phenylbenzohydrazide CAS#: 532-96-7 - ChemicalBook. (n.d.). ChemicalBook.

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem. (n.d.). PubChem.

- Solubility of Organic Compounds - Chemistry Steps. (n.d.). Chemistry Steps.

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- N'-benzoyl-N-phenylbenzohydrazide | C20H16N2O2 | CID 229521 - PubChem. (n.d.). PubChem.

- N'-phenylacetohydrazide - Solubility of Things. (n.d.). Solubility of Things.

- Factors Affecting Solubility - BYJU'S. (n.d.). BYJU'S.

- N'-Phenylbenzohydrazide - CymitQuimica. (n.d.). CymitQuimica.

- 532-96-7(2'-phenylbenzohydrazide) Product Description - ChemicalBook. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2015, February 17). Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.

- Safety Data Sheet - Ricca Chemical Company. (2025, April 5). Ricca Chemical Company.

- Hydrazine - Solubility of Things. (n.d.). Solubility of Things.

- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC - PubMed Central. (n.d.). PubMed Central.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.).

- A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents - Benchchem. (n.d.). BenchChem.

- The Determination of Hydrazino-Hydrazide Groups - 1st Edition | Elsevier Shop. (n.d.). Elsevier.

- The chemistry of hydrazides - ResearchGate. (n.d.).

Sources

- 1. CAS 579-45-3: N-phenylbenzohydrazide | CymitQuimica [cymitquimica.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. riccachemical.com [riccachemical.com]

A Technical Guide to the Synthesis of 2-Amino-N'-phenylbenzohydrazide from Isatoic Anhydride

Abstract

Benzohydrazides are a pivotal class of organic compounds, recognized for their extensive pharmacological activities and as versatile intermediates in the synthesis of various heterocyclic systems. This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-Amino-N'-phenylbenzohydrazide, a valuable precursor for quinazolinones and benzotriazepines. The synthesis proceeds via a direct and efficient reaction between isatoic anhydride and phenylhydrazine. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines comprehensive characterization of the final product, and addresses critical safety and handling considerations. Designed for researchers, medicinal chemists, and process development scientists, this guide combines theoretical principles with practical insights to ensure a reproducible and high-yielding synthesis.

Introduction and Scientific Rationale

Hydrazide-hydrazone derivatives are scaffolds of significant interest in drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific target of this guide, 2-Amino-N'-phenylbenzohydrazide, serves as a key building block for more complex heterocyclic structures.[1] The quinazolinone core, for instance, is present in numerous pharmacologically active agents.[1]

The selection of isatoic anhydride as the starting material is a strategic choice rooted in its reactivity and commercial availability. Isatoic anhydride is a cyclic derivative of anthranilic acid and readily undergoes ring-opening reactions with various nucleophiles, providing a straightforward route to ortho-amino-substituted benzene derivatives.[1] This reaction offers an efficient and atom-economical pathway to the desired benzohydrazide structure, often proceeding under mild conditions with high yields.

This guide clarifies a common point of nomenclature: the reaction of isatoic anhydride with phenylhydrazine directly yields 2-Amino-N'-phenylbenzohydrazide , not the unsubstituted N'-Phenylbenzohydrazide. The "2-Amino" substituent originates from the anthranilic acid backbone of the isatoic anhydride. Understanding this distinction is critical for accurate structural elucidation and subsequent synthetic planning.

Reaction Mechanism and Principle

The synthesis of 2-Amino-N'-phenylbenzohydrazide from isatoic anhydride and phenylhydrazine is a classic example of nucleophilic acyl substitution followed by a decarboxylation event. The reaction proceeds through a well-understood, stepwise mechanism.

Causality of Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on one of the electrophilic carbonyl carbons of isatoic anhydride. This is the rate-determining step, driven by the inherent nucleophilicity of the hydrazine moiety.

-

Ring Opening: The resulting tetrahedral intermediate is unstable and collapses, leading to the opening of the anhydride ring. This forms an N-phenylhydrazino-carbonyl-anthranilic acid intermediate.

-

Decarboxylation: The intermediate carbamic acid is unstable. Upon heating, it readily loses a molecule of carbon dioxide (CO2) to yield the final product, 2-Amino-N'-phenylbenzohydrazide. This decarboxylation is an irreversible step that drives the reaction to completion.

The overall transformation is a robust and high-yielding process, making it an attractive method for accessing this key synthetic intermediate.

Caption: Reaction mechanism for the synthesis of 2-Amino-N'-phenylbenzohydrazide.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Adherence to the specified stoichiometry, solvent volumes, and reaction conditions is crucial for achieving the reported yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Purity | Supplier |

| Isatoic Anhydride | 163.13 | 6.13 | 1.0 g | ≥98% | Sigma-Aldrich |

| Phenylhydrazine | 108.14 | 6.13 | 0.663 g (0.60 mL) | ≥97% | Sigma-Aldrich |

| Ethanol | 46.07 | - | 60 mL | Anhydrous | Fisher Scientific |

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 g, 6.13 mmol).

-

Reagent Addition: Add 60 mL of ethanol to the flask, followed by the dropwise addition of phenylhydrazine (0.60 mL, 6.13 mmol) while stirring.

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Air-dry the resulting solid to furnish the final product. For complete dryness, the product can be placed in a vacuum oven at 50-60°C for several hours. An expected yield of approximately 80% can be achieved.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 2-Amino-N'-phenylbenzohydrazide. The following data are consistent with the expected product structure.[1][2]

| Test | Expected Result | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 227–228 °C | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.13 (s, 1H, CONH ), 8.00 (s, 1H, NH Ph), 7.66 (d, 1H), 7.31–7.27 (m, 2H), 6.73 (d, 3H), 6.54 (t, 1H), 6.40 (s, 2H, NH ₂) | [3] |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretching), ~1670 (C=O, amide carbonyl stretching) | [1] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 227.26 (for C₁₃H₁₃N₃O) | [1][4] |

Safety, Handling, and Troubleshooting

Authoritative Grounding: All handling and disposal procedures must comply with institutional safety guidelines and local regulations. Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.

-

Isatoic Anhydride: May cause skin and serious eye irritation. May cause an allergic skin reaction.[5][6][7] Handle with gloves and safety glasses in a well-ventilated area or fume hood. Avoid dust inhalation.

-

Phenylhydrazine: Toxic if swallowed, in contact with skin, or if inhaled.[3][8][9] It is a suspected carcinogen and mutagen.[8][10] All manipulations must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Troubleshooting:

-

Low Yield:

-

Cause: Incomplete reaction.

-

Solution: Ensure the reflux temperature is maintained for the full 2 hours. Confirm the purity of starting materials, as impurities can inhibit the reaction.

-

-

Product Fails to Precipitate:

-

Cause: The product may be too soluble in the reaction volume at room temperature.

-

Solution: Reduce the solvent volume by rotary evaporation or cool the flask in an ice bath to encourage crystallization.

-

-

Impure Product (from TLC):

-

Cause: Presence of unreacted starting materials.

-

Solution: Ensure an accurate 1:1 molar ratio of reactants. The product can be further purified by recrystallization from ethyl acetate if necessary.[1]

-

Conclusion

This guide details a reliable and efficient synthesis of 2-Amino-N'-phenylbenzohydrazide from isatoic anhydride. By providing a clear mechanistic rationale, a validated step-by-step protocol, and comprehensive characterization data, this document serves as a valuable resource for chemists in research and development. The methodology is robust, high-yielding, and utilizes readily accessible starting materials, making it an excellent choice for producing this versatile chemical intermediate. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Paiva, J. P. B., Cordeiro, M. S., França, P. R. C., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Biomolecules. Available from: [Link]

-

Thermo Fisher Scientific. (2010). Phenylhydrazine Safety Data Sheet. Available from: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Isatoic Anhydride. Available from: [Link]

-

IOSR Journal. (n.d.). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. Available from: [Link]

-

Acta Crystallographica Section E. (2012). 2-Amino-N′-phenylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

ResearchGate. (2013). Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. Available from: [Link]

-

PubMed. (2012). 2-Amino-N'-phenyl-benzohydrazide. Available from: [Link]

Sources

- 1. 2-Amino-N′-phenylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 2-Amino-N'-phenyl-benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

N'-Phenylbenzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract: The N'-phenylbenzohydrazide core, characterized by a hydrazide linker flanked by two phenyl rings, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to form crucial interactions with a variety of biological targets have led to the development of compounds with a broad spectrum of therapeutic activities. This technical guide provides an in-depth analysis of the N'-phenylbenzohydrazide scaffold, detailing its synthesis, key therapeutic applications, and the underlying structure-activity relationships. We will explore its role in the development of anticancer agents, particularly as tubulin polymerization inhibitors, as well as its applications in antimicrobial and anti-inflammatory drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further exploration of this versatile chemical entity.

Introduction: The Hydrazide Moiety as a Privileged Pharmacophore

The hydrazide functional group (-CONHNH-) is a cornerstone in the design of bioactive molecules.[1] Its presence in a molecule imparts a unique combination of structural rigidity and conformational flexibility, along with the capacity to act as both a hydrogen bond donor and acceptor. These characteristics allow hydrazide-containing compounds to effectively interact with the active sites of various enzymes and receptors. The N'-phenylbenzohydrazide scaffold builds upon this foundation by incorporating two aromatic rings, which can be readily functionalized to modulate the compound's steric, electronic, and pharmacokinetic properties. This has made it an attractive starting point for the development of novel therapeutics.

Historical Context and Significance

The journey of hydrazides in medicine was significantly propelled by the discovery of isonicotinic acid hydrazide (isoniazid) as a potent anti-tubercular agent. This discovery spurred extensive research into other hydrazide derivatives, revealing a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The N'-phenylbenzohydrazide scaffold emerged from this exploration as a particularly promising framework due to the diverse biological activities exhibited by its derivatives.

Physicochemical Properties of the N'-Phenylbenzohydrazide Scaffold

The core N'-phenylbenzohydrazide structure possesses a molecular weight of approximately 212.25 g/mol and a formula of C13H12N2O.[3] The presence of the polar hydrazide group allows for hydrogen bonding, while the two phenyl rings contribute to its lipophilicity. This balance of hydrophilic and lipophilic character is crucial for its drug-like properties, influencing its solubility, membrane permeability, and metabolic stability. The ability to substitute various functional groups onto the phenyl rings allows for the fine-tuning of these properties to optimize pharmacokinetic and pharmacodynamic profiles.

Synthesis of the N'-Phenylbenzohydrazide Core and Its Derivatives

The synthetic accessibility of the N'-phenylbenzohydrazide scaffold is a key factor in its widespread use in medicinal chemistry. The core can be constructed through several reliable methods, and its derivatives, particularly the N'-benzylidenebenzohydrazides, can be generated in a combinatorial fashion to create large libraries for screening.

General Synthesis of the N'-Phenylbenzohydrazide Scaffold

A common and efficient method for the synthesis of the N'-phenylbenzohydrazide core involves the reaction of a phenylhydrazine with a suitable benzoyl precursor. One particularly useful approach for generating 2-amino-N'-phenylbenzohydrazide, a versatile intermediate, starts from isatoic anhydride.[1][4]

This protocol describes the synthesis of a key intermediate that can be further modified.

Causality: Isatoic anhydride serves as a convenient and reactive source of the 2-aminobenzoyl moiety. Its reaction with a nucleophile like phenylhydrazine proceeds via ring-opening, followed by decarboxylation, to yield the desired product. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

-

Reactants: Isatoic anhydride (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol.

-

Procedure:

-

A mixture of isatoic anhydride (1 g, 6.13 mmol) and phenylhydrazine (0.663 g, 6.13 mmol) in ethanol (60 mL) is heated under reflux for 2 hours.[4]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.[4]

-

The crude product is washed with cold ethanol and air-dried. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[1]

-

Caption: Synthesis of 2-amino-N'-phenylbenzohydrazide.

Synthesis of N'-Benzylidenebenzohydrazide Derivatives

A major class of N'-phenylbenzohydrazide derivatives are the N'-benzylidenebenzohydrazides, which are synthesized through a multi-step process that is amenable to the creation of diverse chemical libraries.

This protocol outlines a general three-step synthesis.

Causality:

-

Step 1 (Esterification): The carboxylic acid is converted to its methyl ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Sulfuric acid acts as a catalyst for this reaction.

-

Step 2 (Hydrazinolysis): The highly nucleophilic hydrazine hydrate displaces the methoxy group of the ester to form the benzohydrazide intermediate.

-

Step 3 (Condensation): The benzohydrazide intermediate is then condensed with a variety of substituted aromatic aldehydes to form the final N'-benzylidenebenzohydrazide derivatives (hydrazones). A catalytic amount of acid (e.g., acetic acid) is often used to facilitate this reaction.

-

Step 1: Esterification of Substituted Benzoic Acid

-

Dissolve the substituted benzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting methyl ester.

-

-

Step 2: Synthesis of Substituted Benzohydrazide

-

Dissolve the methyl benzoate derivative from Step 1 in ethanol.

-

Add hydrazine hydrate and reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the benzohydrazide.

-

Filter the solid, wash with cold water, and dry.

-

-

Step 3: Synthesis of N'-Benzylidenebenzohydrazide Derivatives

-

Dissolve the substituted benzohydrazide from Step 2 in ethanol.

-

Add an equimolar amount of the desired substituted aromatic aldehyde and a few drops of glacial acetic acid.

-

Reflux the mixture for 2-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture. The product will usually precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure N'-benzylidenebenzohydrazide derivative.

-

Caption: Multi-step synthesis of N'-benzylidenebenzohydrazide derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N'-phenylbenzohydrazide scaffold has been explored for a multitude of therapeutic applications. The ability to systematically modify the peripheral phenyl rings allows for detailed SAR studies to optimize potency and selectivity for various biological targets.

Anticancer Activity

Numerous N'-phenylbenzohydrazide derivatives have demonstrated significant in vitro and in vivo anticancer activity against a range of human cancer cell lines.[2][5]

A key mechanism through which many hydrazone-based anticancer agents, including N'-phenylbenzohydrazide derivatives, exert their cytotoxic effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[6][7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[9] Some derivatives have been shown to bind at the colchicine binding site of tubulin.[7][10]

Caption: Mechanism of tubulin polymerization inhibition.

-

Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro and halogen groups, have often been associated with enhanced potency.[2] For instance, a 4-nitrobenzylidene derivative of 5-chloro-3-phenylindole-2-carboxylic acid hydrazide showed a potent GI50 value of 0.9 µM in T47D breast cancer cells.[11]

-

Substituents on the Benzohydrazide Ring: Modifications on the benzohydrazide phenyl ring also play a crucial role. For example, in a series of quinoline-based hydrazides, the presence of methoxy groups was found to be important for activity against neuroblastoma and breast cancer cell lines.[2]

-

The Hydrazide Linker: The -CONHNH- linker is critical for activity, likely due to its ability to form key hydrogen bonds with the target protein.[12]

Table 1: Anticancer Activity of Selected N'-Phenylbenzohydrazide Derivatives

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | Dihydropyrazole moiety | HeLa | 0.15 | [13] |

| HepG2 | 0.21 | [13] | ||

| A549 | 0.46 | [13] | ||

| MCF-7 | 0.29 | [13] | ||

| Compound 4 | 2-bromo-N'-(4-chlorobenzylidene) | HCT116 | 1.88 | [14] |

| Compound 17 | Quinoline & Methoxy groups | SH-SY5Y | (82% reduction) | [2] |

| Kelly | (96% reduction) | [2] |

Antimicrobial Activity

The N'-phenylbenzohydrazide scaffold has yielded numerous compounds with potent activity against a range of bacterial and fungal pathogens.[15]

The precise mechanism of antimicrobial action can vary depending on the specific derivative and the target organism. However, some proposed mechanisms include:

-

Enzyme Inhibition: Hydrazide derivatives can inhibit essential enzymes in microbial metabolic pathways.

-

Disruption of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of the bacterial cell wall.

-

Inhibition of Efflux Pumps: Certain derivatives have been designed to inhibit multidrug efflux pumps, such as MATE (Multidrug and Toxic Compound Extrusion), which are responsible for antibiotic resistance.[15]

-

Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen atoms or other nonpolar groups, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

-

Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can influence the electronic properties of the hydrazone moiety and enhance its interaction with biological targets.

-

Specific Moieties: The incorporation of specific heterocyclic rings, such as quinoline or furan, can significantly enhance antimicrobial potency.[15][16]

Anti-inflammatory Activity

Derivatives of N'-phenylbenzohydrazide have been investigated as potential anti-inflammatory agents.[4]

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and nitric oxide (NO) synthesis.[4][16]

-

Substituents on the Phenylhydrazine Moiety: Studies have shown that both electron-donating (e.g., methyl) and electron-withdrawing (e.g., halogens) groups on the phenylhydrazine ring can enhance anti-inflammatory activity, suggesting a complex interplay of electronic and steric factors.[4]

-

The 2-Amino Group: The presence of a 2-amino group on the benzohydrazide ring, as seen in derivatives from isatoic anhydride, appears to be favorable for anti-inflammatory activity.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel N'-phenylbenzohydrazide derivatives, a series of standardized in vitro assays are typically employed.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

-

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium dye MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N'-phenylbenzohydrazide derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

-

Principle: The polymerization of tubulin can be monitored by an increase in light scattering or fluorescence of a reporter molecule.

-

Procedure:

-

Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.

-

The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the signal increase compared to a control.

-

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Procedure:

-

Prepare serial dilutions of the N'-phenylbenzohydrazide derivative in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium or fungus.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth) to determine the MIC.

-

Future Perspectives and Conclusion

The N'-phenylbenzohydrazide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the rich diversity of biological activities exhibited by its derivatives ensure its continued exploration for novel therapeutic agents. Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum activity to the rational design of derivatives that are highly selective for specific molecular targets.

-

Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to better understand how these compounds exert their therapeutic effects.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

Combinatorial Approaches: Utilizing the scaffold in combination with other pharmacophores to develop multi-target drugs for complex diseases like cancer and drug-resistant infections.

References

- Kamal, A., et al. (2010). 2-Amino-N′-phenylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2289.

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(11), 2947.

- Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. (2021). Molecules, 26(16), 4983.

- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry, 11, 1189314.

- Synthesis, biological evaluation and molecular docking of thiazole hydrazone derivatives grafted with indole as novel tubulin polymerization inhibitors. (2024). Bioorganic Chemistry, 145, 107198.

- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2020). Biomolecules, 10(11), 1563.

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2021). Molecules, 26(15), 4485.

- Design, synthesis and tubulin polymerization inhibition activity of newly synthesized hydrazone-linked to combretastatin analogues as potential anticancer agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1599-1612.

- A Novel Chromone-Sulfonyl Hydrazone Scaffold Targeting Fungal Tubulin: Design, Synthesis, and Antifungal Mechanism Against Sclerotinia sclerotiorum. (2023). Journal of Agricultural and Food Chemistry, 71(51), 20649-20660.

- Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1925.

- Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Future Medicinal Chemistry, 16(14), 863-878.

- Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1598-1606.

- Synthesis of phenylbenzohydrazides. (2020).

- Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine. (2020).

- Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2020).

- N'-(4-phenylmethoxyphenyl)benzohydrazide. (n.d.). BenchChem.

- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. (2014). Arabian Journal of Chemistry, 10, S3138-S3152.

- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). Scientific Reports, 12(1), 10851.

- Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv

- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2018). Molecules, 23(11), 2985.

- SAR for anti-inflammatory and antioxidant agents. (2023).

- N′-[4-[(Substituted imino)methyl]benzylidene]-substituted Benzohydrazides: Synthesis, Antimicrobial, Antiviral, and Anticancer Evaluation, and QSAR Studies. (2013). Monatshefte für Chemie - Chemical Monthly, 144(6), 825-849.

- N′-Phenylbenzohydrazide. (n.d.). Santa Cruz Biotechnology.

- N'-Phenyl-N'-[3-(2,4,5-triphenyl-2,5-di-hydro-1H-pyrazol-3-yl)quinoxalin-2-yl]benzohydrazide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1320-o1321.

- N'-benzoyl-3-methoxy-N-phenylbenzohydrazide. (n.d.). Chemdiv.

Sources

- 1. 2-Amino-N′-phenylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

- 7. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]